molecular formula C20H17ClN6O2S B2427600 N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-37-2

N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2427600
CAS RN: 863500-37-2
M. Wt: 440.91
InChI Key: JVWVDJLYTLPHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O2S and its molecular weight is 440.91. The purity is usually 95%.
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Scientific Research Applications

Antiasthma Agents

Compounds with a structure closely related to the queried chemical have been studied for their potential as antiasthma agents. For instance, triazolopyrimidines, sharing a part of the core chemical structure, have been identified as mediator release inhibitors, showing promise in the treatment of asthma. These compounds were prepared through a series of chemical reactions starting from arylamidines, leading to pyrimidinones and subsequently to chloropyrimidine and hydrazinopyrimidine. Following cyclization, the triazolopyrimidines were obtained, with some derivatives displaying significant activity in human basophil histamine release assays, indicating potential utility in asthma management (Medwid et al., 1990).

Anticancer Activity

Another area of research involving compounds similar to the queried chemical is in anticancer activity. N-aryl substituted phenyl acetamide analogs of triazolophthalazines, which bear resemblance to the query compound, have been synthesized and evaluated for their inhibitory activity against cancer cell lines. These compounds have shown activity against the HCT 116 cancer cell line, suggesting their potential as anticancer agents. Their synthesis via Suzuki coupling highlights the chemical versatility and potential therapeutic applications of this class of compounds (Kumar et al., 2019).

Antimicrobial Activity

Further research has explored the antimicrobial potential of compounds structurally related to the queried chemical. Thieno[2,3-b]pyridine-fused triazolopyrimidinones have been synthesized and tested for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). These studies revealed that certain triazole compounds demonstrated potent inhibitory activities, suggesting their potential use as antibacterial agents. The [5+1] heterocyclization method used in their synthesis further exemplifies the chemical intricacy and potential pharmacological applications of these compounds (Sanad et al., 2021).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-12-3-4-13(9-16(12)21)24-17(28)10-30-20-18-19(22-11-23-20)27(26-25-18)14-5-7-15(29-2)8-6-14/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWVDJLYTLPHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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